{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid
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Overview
Description
{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyrrolo[3,4-b]pyridine core, which is further substituted with a 2-methylpropan-2-yl oxycarbonyl group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,4-b]pyridine core.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron as the boron source.
Substitution with the 2-Methylpropan-2-yl Oxycarbonyl Group: This step involves the protection of the nitrogen atom in the pyrrolo[3,4-b]pyridine core with a 2-methylpropan-2-yl oxycarbonyl group, typically using a carbonyldiimidazole (CDI) reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the borylation step and the development of more efficient catalysts for the cyclization and protection steps.
Chemical Reactions Analysis
Types of Reactions
{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can undergo substitution reactions with various electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of alkyl or acyl boronic esters.
Scientific Research Applications
{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a protease inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and diabetes, due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-(Dimethylamino)phenylboronic Acid: Another boronic acid derivative with different substituents, used in the synthesis of fluorescent dyes.
2-(N-Morpholino)ethylboronic Acid: A boronic acid derivative with a morpholine group, used in the development of enzyme inhibitors.
Uniqueness
{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid is unique due to its complex structure, which combines a boronic acid group with a pyrrolo[3,4-b]pyridine core and a 2-methylpropan-2-yl oxycarbonyl group. This unique combination of functional groups provides it with distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
[6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O4/c1-12(2,3)19-11(16)15-6-8-4-9(13(17)18)5-14-10(8)7-15/h4-5,17-18H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGAYFISBDXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(C2)C(=O)OC(C)(C)C)N=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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